molecular formula C20H14N2O4 B2550128 2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one CAS No. 98907-26-7

2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one

Cat. No. B2550128
CAS RN: 98907-26-7
M. Wt: 346.342
InChI Key: CHYVTSCIBXXQJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the oxidative coupling of alcohols with amines using a non-precious metal oxide catalyst under mild conditions . A mesoporous Mn1ZrxOy solid solution catalyst prepared by a co-precipitation method has shown excellent catalytic performance in imine synthesis from primary alcohols and amines without base additives in an air atmosphere .

Scientific Research Applications

1. Mercury Ion Sensing

2-Amino-3',6'-dihydroxyspiro[isoindoline-1,9'-xanthen]-3-one has been utilized in the development of fluorescence turn-on chemosensors for mercury ion recognition and sensing. These chemosensors, such as RS-Naph and Rb-Naph, are designed for efficient energy transfer and exhibit good selectivity and linear spectral response to varying mercury concentrations (Tong et al., 2014).

2. Topoisomerase Inhibition Study

The compound has been studied for its role as a potent topoisomerase inhibitor. Its metabolic profiling in rat liver microsomes, crucial for understanding its biochemical interactions, has been characterized using LC-MS/MS techniques (Rahman et al., 2017).

3. Aluminum Ion Detection

Another application involves the use of isatin-appended derivatives of this compound as chemosensors for Al3+ ions. These sensors exhibit high sensitivity and a significant color change, demonstrating their potential in biological and environmental monitoring (Dhara et al., 2014).

4. Copper Ion Sensing

Derivatives of this compound, like FLPY, have been used to develop sensors with high sensitivity and selectivity toward Cu2+ ions. This has applications in environmental monitoring and possibly in medical diagnostics (Bao et al., 2016).

5. Zinc Ion Monitoring

A rhodamine derivative of this compound has shown effectiveness in monitoring Zn2+ ion in solutions, indicating its potential in various chemical and biological applications (Li & Meng, 2014).

6. Silver Ion-Imprinted Fluorescent Sensor

This compound has been used to synthesize a fluorescent multi-functional monomer for selective recognition of Ag(I) ions. The resulting ion-imprinted fluorescent sensor demonstrates high selectivity and reusability, offering applications in environmental monitoring and possibly in healthcare (Sun et al., 2016).

7. Intracellular Monitoring

Turn-on fluorescent sensors based on this compound, like BTDX, have been developed for detecting toxic metals like Hg(II) and Cu(II), demonstrating potential for intracellular monitoring and biological applications (Rasheed et al., 2019).

8. Early Corrosion Detection

In smart coatings for steel, a derivative of this compound has been used as a "turn-on" fluorescence indicator for early corrosion detection, demonstrating its potential in industrial and infrastructure maintenance (Augustyniak et al., 2009).

properties

IUPAC Name

2-amino-3',6'-dihydroxyspiro[isoindole-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-22-19(25)13-3-1-2-4-14(13)20(22)15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)20/h1-10,23-24H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYVTSCIBXXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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